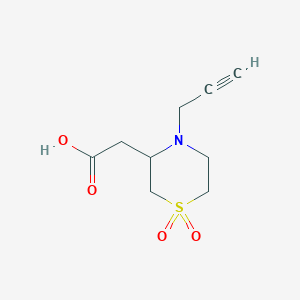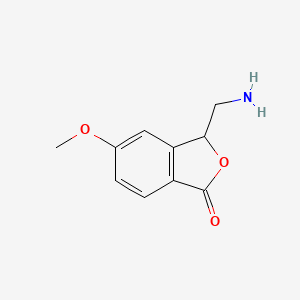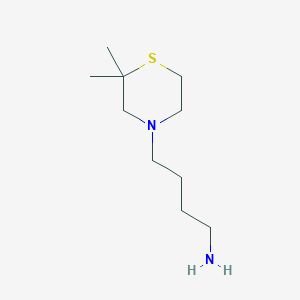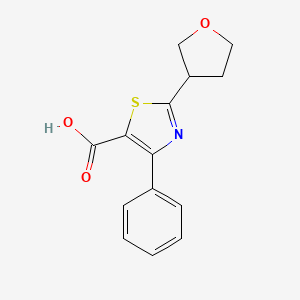
(1R,2R)-1-chloro-2-fluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-chloro-2-fluorocyclohexane is a chiral organic compound with the molecular formula C6H10ClF It is a cyclohexane derivative where the chlorine and fluorine atoms are attached to the first and second carbon atoms, respectively, in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-chloro-2-fluorocyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the selective halogenation of (1R,2R)-1,2-dihydroxycyclohexane. This process involves the use of reagents such as thionyl chloride (SOCl2) for chlorination and diethylaminosulfur trifluoride (DAST) for fluorination. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-chloro-2-fluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaOH can yield (1R,2R)-1-hydroxy-2-fluorocyclohexane, while elimination reactions with NaOEt can produce cyclohexene derivatives.
Scientific Research Applications
(1R,2R)-1-chloro-2-fluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-chloro-2-fluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular modeling techniques .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-chloro-2-bromocyclohexane: Similar in structure but with a bromine atom instead of fluorine. It exhibits different reactivity due to the larger atomic size and different electronegativity of bromine.
(1R,2R)-1-chloro-2-iodocyclohexane: Contains an iodine atom, which significantly alters its chemical properties due to iodine’s larger size and lower electronegativity compared to fluorine.
(1R,2R)-1-bromo-2-fluorocyclohexane: Similar to (1R,2R)-1-chloro-2-fluorocyclohexane but with a bromine atom replacing chlorine.
Uniqueness
This compound is unique due to the combination of chlorine and fluorine atoms in a trans configuration on a cyclohexane ring. This specific arrangement imparts distinct stereochemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H10ClF |
|---|---|
Molecular Weight |
136.59 g/mol |
IUPAC Name |
(1R,2R)-1-chloro-2-fluorocyclohexane |
InChI |
InChI=1S/C6H10ClF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
RGXZXBASNKTHQI-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)F)Cl |
Canonical SMILES |
C1CCC(C(C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)
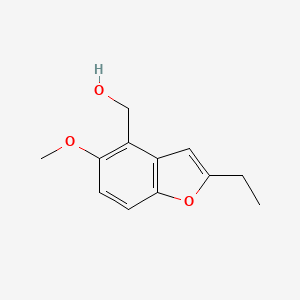


![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B15204433.png)




![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
